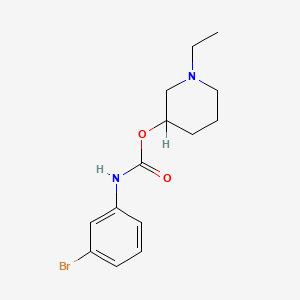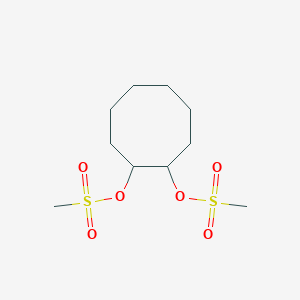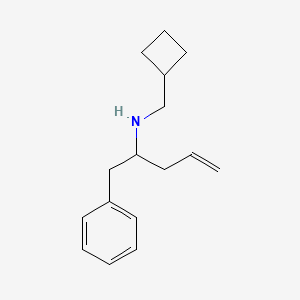
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine is an organic compound that features a cyclobutylmethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine typically involves the reaction of a cyclobutylmethyl halide with a primary amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine attacks the electrophilic carbon of the halide, displacing the halide ion. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Secondary amines, tertiary amines, amides
Aplicaciones Científicas De Investigación
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to opioid receptors, altering pain perception and producing analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclobutylmethyl-4,5α-epoxy-3,6α,14-morphinantriol: An opioid analgesic with similar structural features.
N-cyclobutylmethyl-14-hydroxydihydronormorphine: Another opioid compound with comparable properties.
Uniqueness
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutylmethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
Propiedades
Número CAS |
37092-84-5 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-2-7-16(17-13-15-10-6-11-15)12-14-8-4-3-5-9-14/h2-5,8-9,15-17H,1,6-7,10-13H2 |
Clave InChI |
FXOFVZWVJOEXNB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC1=CC=CC=C1)NCC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


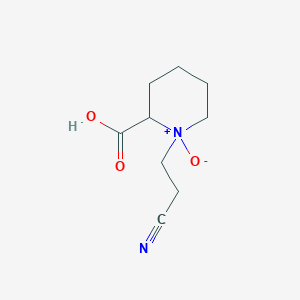
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)



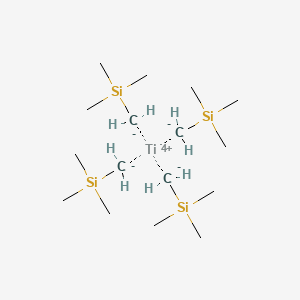
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
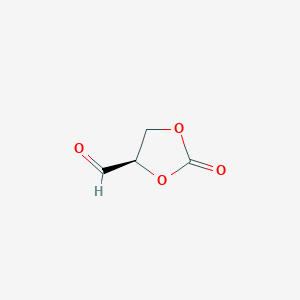
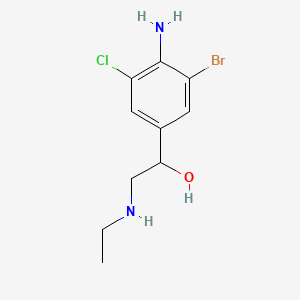
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
